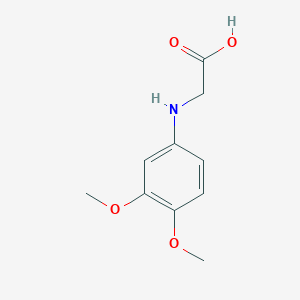

N-(3,4-dimethoxyphenyl)glycine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO4 |

|---|---|

Molecular Weight |

211.21 g/mol |

IUPAC Name |

2-(3,4-dimethoxyanilino)acetic acid |

InChI |

InChI=1S/C10H13NO4/c1-14-8-4-3-7(5-9(8)15-2)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13) |

InChI Key |

RBQALBDMSIKVLD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NCC(=O)O)OC |

Origin of Product |

United States |

Synthetic Methodologies for N 3,4 Dimethoxyphenyl Glycine and Its Analogues

Precursor-Based Synthetic Routes

The construction of the N-(3,4-dimethoxyphenyl)glycine molecule is fundamentally based on the strategic combination of precursors that provide the glycine (B1666218) backbone and the 3,4-dimethoxyphenyl group.

Utilization of Glycine and 3,4-Dimethoxy-substituted Precursors

A primary and direct approach to synthesizing N-aryl glycines involves the coupling of an aniline (B41778) derivative with a haloacetic acid. For this compound, this would typically involve the reaction of 3,4-dimethoxyaniline (B48930) with a glycine equivalent such as bromoacetic acid or chloroacetic acid. acs.org This N-alkylation of the amine is a foundational method for creating the core structure of the target molecule.

Another established strategy is reductive amination. This method involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. For the synthesis of a related compound, N-(2,4-dimethoxybenzyl)glycine, 2,4-dimethoxybenzaldehyde (B23906) is reacted with glycine in the presence of sodium hydroxide (B78521), followed by reduction with palladium-on-carbon. prepchem.com A similar pathway could be envisioned for the 3,4-dimethoxy isomer, starting with 3,4-dimethoxybenzaldehyde.

The Ullmann condensation represents another significant pathway, where an aryl halide is coupled with an amine or, in this case, an amino acid. The use of N,N-dimethylglycine has been shown to promote the Ullmann-type coupling of aryl halides with phenols and aliphatic alcohols, suggesting its potential utility in the N-arylation of glycine itself. acs.orgorganic-chemistry.org This copper-catalyzed reaction offers a robust method for forming the crucial nitrogen-carbon bond between the dimethoxyphenyl ring and the glycine moiety.

Multi-step Organic Synthesis Strategies

More elaborate, multi-step strategies offer alternative pathways to this compound and its analogues, often providing greater flexibility and control over the molecular architecture. One such approach involves the rearrangement of 2-chloro-N-aryl acetamides. nih.govresearchgate.netrsc.org This method proceeds through a 1,4-diarylpiperazine-2,5-dione intermediate, which is subsequently cleaved to yield the desired N-aryl glycine. nih.govresearchgate.netrsc.org This one-pot, two-step procedure has been shown to be efficient for a range of substituted anilines. nih.govresearchgate.netrsc.org

The Strecker synthesis, a classic method for producing amino acids, can also be adapted for N-aryl glycines. nih.gov This three-component reaction utilizes an aldehyde, an amine, and a cyanide source to generate an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. nih.gov Similarly, the Petasis reaction, involving the condensation of organoboronic acids with amines and glyoxylic acids, provides another route to N-substituted amino acids. nih.gov

Furthermore, the synthesis can begin from precursors that are later modified to form the final product. For instance, a patent describes the synthesis of 3,4-dimethoxyphenylacetonitrile (B126087) from 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate (B1217596) through a series of steps including decarboxylation, aldoxime formation, and dehydration. google.comgoogle.com This nitrile could then potentially be hydrolyzed and further functionalized to yield this compound.

Reaction Conditions and Optimization in this compound Synthesis

The efficiency and success of synthesizing this compound are highly dependent on the careful control and optimization of various reaction parameters.

Solvent Effects and Catalysis in Synthetic Pathways

The choice of solvent and catalyst is critical in driving the synthesis of N-aryl glycines. In copper-catalyzed N-arylation reactions, such as the Ullmann condensation, the ligand plays a crucial role. N,N-dimethylglycine has been identified as an effective and inexpensive ligand for promoting copper-catalyzed C-N and C-O bond formation. acs.orgorganic-chemistry.org The reaction solvent can also significantly impact the outcome. For example, in the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides, acetonitrile (B52724) is used as the medium for the initial cyclization step, while an ethanolic solution of potassium hydroxide is used for the subsequent cleavage of the intermediate. nih.govresearchgate.netrsc.org

Palladium-catalyzed reactions are also prominent in the synthesis of N-aryl glycine derivatives. Chiral Pd(II) catalysts have been developed for the enantioselective C-H arylation of N-aryl glycine esters with arylboronic acids, demonstrating the importance of catalyst selection in controlling stereochemistry. rsc.org

Below is a table summarizing various catalytic systems and solvents used in the synthesis of N-aryl glycines:

| Reaction Type | Catalyst | Ligand | Solvent | Precursors | Ref. |

| Rearrangement | CuCl₂·2H₂O | - | Acetonitrile, Ethanol (B145695) | 2-chloro-N-aryl acetamides | nih.gov |

| Ullmann Coupling | CuI | N,N-dimethylglycine | Dioxane | Aryl iodides, Phenols | acs.org |

| C-H Arylation | Chiral Pd(II) | - | Not specified | N-aryl glycine esters, Arylboronic acids | rsc.org |

| Reductive Amination | Palladium-on-carbon | - | Methanol | 2,4-dimethoxybenzaldehyde, Glycine | prepchem.com |

Temperature and Pressure Considerations

Temperature is a key parameter that influences reaction rates and yields. Many synthetic procedures for N-aryl glycines require elevated temperatures to proceed efficiently. For instance, the copper-mediated rearrangement of 2-chloro-N-aryl acetamides is carried out under reflux conditions in acetonitrile. nih.govresearchgate.netrsc.org Similarly, Ullmann-type coupling reactions promoted by N,N-dimethylglycine are typically conducted at temperatures ranging from 90°C to 110°C. acs.orgorganic-chemistry.org

The synthesis of a related compound, 6-chloro-4-(2,4-dimethoxybenzyl)-3,4-dihydro-2H-1,4-benzodiazepine-2,5(1H)-dione, from N-(2,4-dimethoxybenzyl)glycine involves heating at temperatures between 135°-140°C under a high vacuum, highlighting that both temperature and pressure can be critical variables. prepchem.com Optimization of these parameters is essential to maximize product yield and minimize side reactions.

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to develop more environmentally benign processes. This includes the use of safer solvents, reducing energy consumption, and minimizing waste.

For the synthesis of N-substituted glycine derivatives, green methods have been developed that utilize water as a solvent, thereby avoiding toxic organic solvents. nih.govresearchgate.net One such method involves the reaction of an alkyl amine with chloroacetic acid in an aqueous solution. nih.gov Microwave-assisted synthesis is another green chemistry technique that can significantly reduce reaction times and energy usage. mdpi.com The application of microwave irradiation has been shown to be effective in the N-arylation of 4-chloroquinazolines, a reaction type analogous to the formation of N-aryl glycines. beilstein-journals.org

The use of organocatalysts, such as glycine itself, in multicomponent reactions in aqueous ethanol also represents a sustainable approach. eurekaselect.com These methods often lead to high atom economy and excellent yields without the need for metal catalysts or chromatographic purification. eurekaselect.com

Purification and Isolation Techniques in Synthetic Protocols

The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation techniques. These methods are essential for removing unreacted starting materials, catalysts, and by-products from the crude reaction mixture to yield the target compound with high purity. The choice of purification strategy is dictated by the physicochemical properties of the N-aryl glycine derivative, such as its polarity, solubility, and crystallinity, as well as the nature of the impurities present. The two primary techniques employed for the purification of these compounds are recrystallization and column chromatography.

Recrystallization is a widely used technique for purifying solid organic compounds based on differences in their solubility in a specific solvent or solvent system at varying temperatures. The fundamental principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities, ideally present in smaller concentrations, remain dissolved in the solvent (mother liquor).

The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol. An ideal solvent should:

Completely dissolve the target compound at high temperatures (e.g., at the solvent's boiling point).

Exhibit poor solubility for the target compound at low temperatures (e.g., room temperature or 0-5 °C).

Either completely dissolve or be completely insoluble towards impurities.

Be chemically inert, not reacting with the compound to be purified.

Be sufficiently volatile to be easily removed from the purified crystals.

For N-aryl glycine derivatives like this compound, which contain both polar (carboxylic acid, amine) and non-polar (aromatic ring) functionalities, a range of solvents or solvent mixtures may be suitable. Water can be an effective solvent for polar compounds. rochester.edu In some instances, particularly for N-substituted glycine derivatives, acidification of an aqueous solution followed by slow evaporation or cooling can yield the final product. nih.govgoogle.comgoogleapis.comgoogle.com Mixed solvent systems, such as ethanol-water or hexane-ethyl acetate (B1210297), are often employed to achieve the desired solubility profile. rochester.edu

Table 1: Common Solvents for Recrystallization of N-Aryl Glycine Analogues This table is interactive. Click on the headers to sort the data.

| Solvent | Boiling Point (°C) | Polarity | Comments |

|---|---|---|---|

| Water | 100 | High | Suitable for polar compounds; solubility can be manipulated by pH adjustment. rochester.edu |

| Ethanol | 78 | High | A general-purpose solvent that is effective for compounds with minor impurities. rochester.edu |

| Methanol | 65 | High | Often used for crystallizing polar compounds like glycine derivatives. mdpi.com |

| Ethyl Acetate | 77 | Medium | Can be used in combination with non-polar solvents like hexanes. rochester.edu |

| Acetone | 56 | Medium | Often used in a solvent pair with n-hexane. rochester.edu |

| n-Hexane | 69 | Low | Typically used as an anti-solvent in combination with a more polar solvent. rochester.edu |

The general procedure for recrystallization involves heating the crude product with a minimal amount of the chosen solvent until it completely dissolves. The hot solution is then filtered, if necessary, to remove any insoluble impurities. The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The resulting purified crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

When recrystallization is ineffective, or for the purification of non-crystalline (oily) products, chromatographic techniques are employed. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography: For the preparative scale purification of N-aryl amino acids and their esters, silica (B1680970) gel column chromatography is the most common method. column-chromatography.com Silica gel, a polar adsorbent, serves as the stationary phase. pressbooks.pubteledynelabs.com The separation is based on the polarity of the compounds in the mixture. More polar compounds interact more strongly with the silica gel and thus move down the column more slowly, while less polar compounds are eluted more quickly. pressbooks.pub

The choice of the mobile phase (eluent) is crucial for achieving good separation. A solvent system is typically chosen by first analyzing the crude mixture using thin-layer chromatography (TLC). For N-aryl glycine derivatives, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is commonly used. The polarity of the mobile phase is adjusted by varying the ratio of the solvents to achieve optimal separation of the target compound from impurities.

Table 2: Typical Chromatographic Systems for N-Aryl Glycine Analogues This table is interactive. Click on the headers to sort the data.

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Principle of Separation |

|---|---|---|---|

| Column Chromatography | Silica Gel teledynelabs.com | Hexane/Ethyl Acetate mixtures | Adsorption (Polarity) pressbooks.pub |

| Column Chromatography | Alumina | Ethyl Acetate/Methanol/Water mixtures | Adsorption (Polarity) google.com |

| Reversed-Phase HPLC | C18 (non-polar) google.com | Acetonitrile/Water with acid (e.g., formic acid) mtc-usa.com | Partitioning (Polarity) |

| Normal-Phase/HILIC | Silica nih.gov | Acetonitrile/Aqueous Buffer | Partitioning/Adsorption (Polarity) nih.gov |

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to assess the purity of the final product and can also be used for preparative purification. For polar compounds like N-aryl glycines, reversed-phase HPLC is frequently utilized. oup.comnih.gov In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape. google.commtc-usa.com The components are separated based on their hydrophobicity, with more polar compounds eluting earlier. Normal-phase and Hydrophilic Interaction Liquid Chromatography (HILIC) modes, which use a polar stationary phase like silica, are also effective for separating underivatized amino acids. nih.gov

Chemical Transformations and Reaction Mechanisms Involving N 3,4 Dimethoxyphenyl Glycine

Nucleophilic Substitution Reactions at the Glycine (B1666218) Nitrogen

The nitrogen atom in N-(3,4-dimethoxyphenyl)glycine possesses a lone pair of electrons, rendering it nucleophilic. This allows it to partake in nucleophilic substitution reactions with various electrophiles. For instance, the nitrogen can be acylated to form amides or sulfonylated to produce sulfonamides. These reactions are fundamental in peptide synthesis and the creation of peptoids (N-substituted glycine oligomers), where the nitrogen atom is sequentially acylated. nih.govresearchgate.net The basicity of the nitrogen, however, can sometimes lead to undesirable side reactions like decarboxylation during certain transformations, necessitating the use of protecting groups. clockss.org

The synthesis of N-substituted glycine oligomers, also known as peptoids, relies heavily on the nucleophilicity of the glycine nitrogen. nih.gov In a common synthetic approach, an acylation step adds an activated carboxylic acid derivative to the nitrogen, forming a tertiary amide bond. nih.gov This is followed by a displacement step to continue the oligomer chain. nih.gov

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of this compound is another key site for chemical modification, readily undergoing reactions such as esterification and amide bond formation.

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst. This reaction converts the carboxylic acid into an ester, a functional group that is often used as a protecting group for the carboxylic acid or to enhance the solubility of the molecule in organic solvents. For example, the ethyl ester of this compound is a key intermediate in the synthesis of various bioactive compounds and peptides. vulcanchem.com

A variety of ester derivatives of N-aryl glycines have been synthesized for use in further reactions. For instance, propargyl esters of N-aryl glycines have been used as substrates in intramolecular Povarov cyclizations to create quinoline-fused lactones. rsc.org

Table 1: Examples of Esterification Products of N-Aryl Glycines

| N-Aryl Glycine Derivative | Esterifying Alcohol/Halide | Product | Application |

| N-(4-(tert-butyl)phenyl)glycine | 3-(4-Methoxyphenyl)prop-2-yn-1-ol | 3-(4-Methoxyphenyl)prop-2-yn-1-yl(4-(tert-butyl)phenyl)glycinate | Intramolecular Povarov Cyclization rsc.org |

| N-(4-(tert-butyl)phenyl)glycine | 3-(4-Chlorophenyl)prop-2-yn-1-ol | 3-(4-Chlorophenyl)prop-2-yn-1-yl(4-(tert-butyl)phenyl)glycinate | Intramolecular Povarov Cyclization rsc.org |

| N-(4-(tert-butyl)phenyl)glycine | 3-(4-Nitrophenyl)prop-2-yn-1-ol | 3-(4-Nitrophenyl)prop-2-yn-1-yl(4-(tert-butyl)phenyl)glycinate | Intramolecular Povarov Cyclization rsc.org |

The formation of an amide bond from the carboxylic acid of this compound is a crucial transformation, particularly in the synthesis of peptides and other biologically active molecules. luxembourg-bio.com This reaction typically involves the "coupling" of the carboxylic acid with a primary or secondary amine. researchgate.net Due to the low reactivity of a free carboxylic acid towards an amine at ambient temperatures, a "coupling reagent" is generally required to activate the carboxylic acid. luxembourg-bio.com

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as well as uronium/guanidinium salts such as HBTU and HATU. bachem.comthieme-connect.de These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine. luxembourg-bio.com Additives like 1-Hydroxybenzotriazole (HOBt) are often used in conjunction with coupling reagents to suppress side reactions and reduce the risk of racemization at the α-carbon. bachem.com

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Mechanism of Action |

| Carbodiimides | DCC, EDC | Reacts with the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com |

| Uronium/Guanidinium Salts | HBTU, HATU, COMU | Forms an active ester with the carboxylic acid, which then reacts with the amine. bachem.comthieme-connect.de |

| Boron-based Reagents | B(OCH₂CF₃)₃ | Facilitates direct amidation, often allowing for simple filtration-based purification. acs.orgacs.org |

Aromatic Ring Reactivity and Substitution Patterns

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy (B1213986) groups and the amino acid side chain. These substituents direct incoming electrophiles primarily to the positions ortho and para to them. Given the existing substitution pattern, further substitution is likely to occur at the 5- or 6-positions of the aromatic ring. The electron-donating nature of the ring also plays a role in stabilizing intermediates in various reactions. ehu.es

Cycloaddition and Other Complex Reaction Pathways

This compound and its derivatives can participate in more complex reaction pathways, including cycloaddition reactions, to form heterocyclic structures. For instance, azomethine ylides generated from N-substituted glycines can undergo [3+2] cycloaddition reactions with various dipolarophiles to create substituted pyrrolidines. researchgate.netroyalsocietypublishing.org These reactions are often highly stereoselective and provide a powerful method for the synthesis of complex, polycyclic molecules. researchgate.net

In one example, an azomethine ylide formed from glycine methyl ester and cinnamaldehyde (B126680) adds to N-phenylmaleimide to yield a pyrrolidine (B122466) derivative. researchgate.net Further reaction can lead to a pyrrolizine derivative. researchgate.net Intramolecular versions of these cycloadditions are also possible, leading to fused ring systems. rsc.orgresearchgate.net

Mechanistic Studies of Related Reactions

The mechanisms of reactions involving N-aryl glycines are a subject of ongoing research. Computational studies, such as those using density functional theory (DFT), have been employed to elucidate the pathways of these reactions. ehu.esacs.org For example, in the cross-dehydrogenative coupling of N-aryl glycinates with indoles, DFT studies have supported the formation of an imine-type intermediate as the most plausible transient electrophilic species. acs.org These studies have also highlighted the crucial role of the N-aryl group in stabilizing reaction intermediates. ehu.es

Mechanistic investigations have also been carried out on related reactions, such as the copper-catalyzed N-arylation of alkylamines. acs.org In these studies, control experiments, such as performing the reaction in the dark, and the use of radical probes have helped to rule out certain mechanistic possibilities, like the involvement of photochemically induced or aryl radical intermediates. acs.org

Computational Elucidation of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex mechanisms of organic reactions. While specific DFT studies exclusively on this compound are not extensively documented in publicly available literature, the general mechanism of the Pictet-Spengler reaction, for which this compound is a prime substrate, has been the subject of detailed computational investigation. These studies provide a robust framework for understanding the reaction pathways of this compound.

The central transformation is the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone. In the case of this compound, the molecule itself contains the β-arylethylamine moiety. The reaction proceeds through several key steps, which can be computationally modeled to determine transition states and energy profiles.

A widely accepted pathway for the Pictet-Spengler reaction involves the initial formation of a Schiff base, followed by protonation to generate a highly electrophilic N-acyliminium ion. wikipedia.orgnih.gov The electron-rich 3,4-dimethoxyphenyl ring then acts as an internal nucleophile, attacking the iminium ion to form a new carbon-carbon bond and construct the heterocyclic ring system. wikipedia.org The reaction is concluded by the restoration of aromaticity through deprotonation.

Computational studies on analogous systems have highlighted the importance of the catalyst and the nature of the substituents on the aromatic ring in influencing the reaction rate and stereoselectivity. For instance, DFT calculations have been employed to understand the role of Brønsted acids in stabilizing cationic intermediates and transition states through cation-π interactions. nih.gov The dimethoxy groups on the phenyl ring of this compound play a crucial role in activating the ring for electrophilic attack, a feature that can be quantified through computational analysis of the electron density at the site of cyclization.

Table 1: Postulated Steps in the Pictet-Spengler Reaction of this compound

| Step | Description | Key Intermediate |

| 1 | Condensation of the amine with a carbonyl compound (e.g., formaldehyde). | Schiff Base |

| 2 | Acid-catalyzed protonation of the imine nitrogen. | N-Acyliminium Ion |

| 3 | Intramolecular electrophilic attack by the dimethoxyphenyl ring. | Spirocyclic Intermediate |

| 4 | Rearomatization via deprotonation. | Tetrahydroisoquinoline Product |

This table outlines the generally accepted steps of the Pictet-Spengler reaction, which are applicable to this compound and can be investigated using computational methods.

Experimental Verification of Proposed Mechanisms

Experimental studies provide the necessary validation for computationally proposed reaction mechanisms. For the Pictet-Spengler reaction involving substrates like this compound, various experimental techniques have been employed to gather evidence for the key intermediates and transition states.

Kinetic studies are a primary tool for probing reaction mechanisms. The rate of the Pictet-Spengler reaction is typically dependent on the concentration of the acid catalyst, which supports the proposed involvement of a protonated intermediate such as the N-acyliminium ion. nih.govdepaul.edu Furthermore, kinetic isotope effect (KIE) studies can help to identify the rate-determining step of the reaction. nih.gov For instance, the absence of a significant KIE upon deuteration of the aromatic ring would suggest that the C-H bond breaking is not the rate-limiting step.

The trapping of intermediates provides direct evidence for their existence. In the context of the Pictet-Spengler reaction, the highly reactive N-acyliminium ion is a key intermediate. wikipedia.org While its direct isolation can be challenging due to its transient nature, spectroscopic techniques and trapping experiments can confirm its formation. For example, high-resolution crystal structures have successfully captured the iminium ion intermediate in enzyme-catalyzed Pictet-Spengler reactions, providing direct structural evidence for this crucial species. chemrxiv.org

A practical example of a chemical transformation involving a derivative of this compound is the synthesis of (+)-crispine A. This synthesis employs a Pictet-Spengler bis-cyclization reaction between (R)-(−)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate and 4-chloro-1,1-dimethoxybutane, which proceeds to give a cis tricyclic adduct. acs.org The stereochemical outcome of such reactions provides experimental validation for the geometric constraints of the transition state, which can be compared with computational models.

Table 2: Experimental Data Supporting the Pictet-Spengler Reaction Mechanism

| Experimental Technique | Finding | Mechanistic Implication | Reference |

| Kinetic Studies | Reaction rate is dependent on acid concentration. | Supports the involvement of a protonated intermediate. | nih.govdepaul.edu |

| Kinetic Isotope Effect | Varies depending on the specific reaction and conditions. | Can identify the rate-determining step. | nih.gov |

| Intermediate Trapping | Successful trapping of iminium ions. | Provides direct evidence for the key intermediate. | chemrxiv.org |

| Stereochemical Analysis | Observed stereoselectivity in products like (+)-crispine A. | Confirms the geometry of the transition state. | acs.org |

Advanced Spectroscopic and Analytical Characterization Methodologies for N 3,4 Dimethoxyphenyl Glycine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework and the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For N-(3,4-dimethoxyphenyl)glycine, the spectrum would reveal distinct signals for the aromatic protons, the methoxy (B1213986) groups, the glycine (B1666218) alpha-carbon proton, and the amine proton.

The aromatic region would typically show signals corresponding to the three protons on the substituted benzene (B151609) ring. The glycine moiety's alpha-proton would appear as a singlet, integrating to one proton. The two methoxy groups would each produce a sharp singlet, integrating to three protons each, though they may be chemically equivalent depending on the solvent and temperature. The protons of the carboxylic acid and the secondary amine are often broad and their chemical shifts can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 6.7 - 7.0 | Multiplet | 3H |

| Glycine CH | ~4.0 | Singlet | 1H |

| Methoxy (OCH₃) | ~3.8 | Singlet | 6H |

| Amine (NH) | Variable (Broad) | Singlet | 1H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of all unique carbon atoms in the molecule. nih.gov This technique is crucial for confirming the carbon skeleton. The spectrum of this compound is expected to show distinct signals for the carboxyl carbon, the aromatic carbons, the glycine alpha-carbon, and the methoxy carbons.

The carbonyl carbon of the carboxylic acid typically appears at the downfield end of the spectrum (around 170-180 ppm). nih.govwiley-vch.de The aromatic carbons would produce a set of signals in the 110-150 ppm range, with the carbons bearing the methoxy groups appearing further downfield. The glycine alpha-carbon signal would be found in the midfield region, and the two methoxy carbons would appear as sharp signals around 55-60 ppm. wiley-vch.de

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | 170 - 180 |

| Aromatic C-O | 145 - 155 |

| Aromatic C-N | 135 - 145 |

| Aromatic C-H | 110 - 125 |

| Methoxy (OCH₃) | 55 - 60 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. wiley-vch.de

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net For this compound (C₁₁H₁₅NO₄), high-resolution mass spectrometry (HRMS) would confirm the exact mass and molecular formula. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed. nih.gov ESI-MS would likely show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information, often revealing the loss of characteristic fragments such as the carboxyl group (loss of CO₂), the glycine moiety, and methoxy groups (loss of CH₃).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. nist.gov The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

A very broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, overlapping with C-H stretches. The N-H stretch of the secondary amine would appear as a moderate band around 3300-3500 cm⁻¹. A strong, sharp absorption peak around 1700-1750 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the carboxylic acid. The spectrum would also feature C-O stretching vibrations from the ether and carboxylic acid groups in the 1200-1300 cm⁻¹ region, as well as aromatic C=C stretching bands around 1500-1600 cm⁻¹. vulcanchem.comresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine |

| 2500 - 3300 | O-H Stretch (Broad) | Carboxylic Acid |

| 2850 - 3000 | C-H Stretch | Alkyl, Aromatic |

| 1700 - 1750 | C=O Stretch | Carboxylic Acid |

| 1500 - 1600 | C=C Stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. wikipedia.org The chromophore in this compound is the substituted benzene ring. Organic compounds with a high degree of conjugation absorb light in the UV or visible regions of the electromagnetic spectrum. wikipedia.org

The UV-Vis spectrum is expected to show absorption bands corresponding to π→π* transitions associated with the aromatic ring. matanginicollege.ac.in The presence of the electron-donating methoxy and amino groups on the benzene ring typically causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. One would expect to observe strong absorption maxima in the 200-400 nm range, which is the most useful region for many organic molecules. libretexts.org

X-ray Diffraction (XRD) for Solid-State Structure Determination

Chromatographic Techniques in Analysis

Chromatography is indispensable for the separation and analysis of this compound from reaction mixtures, impurities, or biological matrices. The choice of technique depends on the analytical objective, whether it is qualitative identification, quantitative determination, or preparative purification.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like this compound. Given that amino acids and their derivatives often lack a strong UV chromophore, pre-column or post-column derivatization is a common strategy to enhance detection. lcms.cz For instance, reagents like o-phthalaldehyde (B127526) (OPA) react with primary amines, and 9-fluorenylmethylchloroformate (FMOC) reacts with secondary amines to yield highly fluorescent adducts. lcms.czspectroscopyonline.com Alternatively, detection at low wavelengths (around 190-210 nm) can be employed for the peptide bond and carboxyl group, though this may suffer from lower selectivity. spectroscopyonline.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating amino acids and their derivatives. lcms.cz The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. Gradient elution, where the composition of the mobile phase is changed over time, is typically required to achieve adequate resolution of complex mixtures. butterworth-labs.co.uk

Below is a table summarizing typical HPLC conditions that could be adapted for the analysis of this compound, based on methods for similar amino acid derivatives.

Table 1: Representative HPLC Parameters for Amino Acid Derivative Analysis

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) | Provides hydrophobic interaction for separation. |

| Mobile Phase A | Phosphate or Acetate (B1210297) Buffer (pH 2.5-7) | Aqueous component; pH controls the ionization state of the analyte. |

| Mobile Phase B | Acetonitrile (B52724) or Methanol | Organic modifier; percentage is increased to elute more hydrophobic compounds. |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 0.8 - 1.2 mL/min | Typical analytical flow rate for standard bore columns. |

| Column Temp. | 25 - 40 °C | Controls retention time and peak shape. |

| Detector | UV-Vis (DAD) or Fluorescence (FLD) | DAD for general detection (e.g., 210 nm); FLD for higher sensitivity with derivatized analytes. spectroscopyonline.com |

| Derivatization | Pre-column with OPA/FMOC | Enhances detection sensitivity and selectivity. lcms.cz |

This table presents a generalized set of conditions. Method development and optimization are required for the specific analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. researchgate.net This technique is exceptionally well-suited for the definitive identification and quantification of this compound. researchgate.netmdpi.com LC-MS can provide the molecular weight of the parent compound and, through fragmentation analysis (MS/MS), can yield structural information confirming its identity. researchgate.net

For amino acid analysis, electrospray ionization (ESI) is the most common ionization source as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]+ in positive mode or the deprotonated ion [M-H]- in negative mode. researchgate.net High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can determine the mass of the analyte with high accuracy, allowing for the calculation of its elemental formula. nist.gov

The following table outlines typical parameters for an LC-MS method for analyzing this compound.

Table 2: Typical LC-MS Parameters for this compound Analysis

| Parameter | Setting | Purpose/Comment |

|---|---|---|

| LC System | UPLC/HPLC | Provides chromatographic separation prior to MS detection. |

| Column | Reversed-Phase C18 or HILIC | HILIC can be an alternative for polar compounds. jocpr.com |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation for positive ion ESI. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for gradient elution. |

| Ionization Source | Electrospray Ionization (ESI) | Soft ionization suitable for polar, non-volatile molecules. |

| Polarity | Positive and/or Negative Ion Mode | Positive mode detects [M+H]+; Negative mode detects [M-H]-. |

| Mass Analyzer | Triple Quadrupole (QqQ), TOF, or Orbitrap | QqQ is excellent for quantification; TOF and Orbitrap provide high mass accuracy for identification. nist.gov |

| Scan Mode | Full Scan and/or MS/MS (Product Ion Scan) | Full scan detects all ions in a range; MS/MS fragments a specific ion for structural elucidation. |

This table represents typical starting points for method development.

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. colby.edu Its advantages include high efficiency, short analysis times, and minimal sample and reagent consumption. researchgate.net For the analysis of this compound, which is an amphoteric compound, Capillary Zone Electrophoresis (CZE) is a primary mode of separation. sciex.com In CZE, the separation is governed by the electrophoretic mobility of the ions in a buffer-filled capillary. The pH of the background electrolyte (BGE) is a critical parameter, as it determines the net charge of the analyte and the magnitude of the electroosmotic flow (EOF). colby.edu

To analyze both charged and uncharged species or to improve selectivity, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed. colby.edu In MEKC, surfactants (like sodium dodecyl sulfate, SDS) are added to the BGE above their critical micelle concentration. This creates a pseudostationary phase, and separation occurs based on the partitioning of the analyte between the aqueous buffer and the micelles. colby.edu

Table 3: Potential Capillary Electrophoresis Conditions for Analysis

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) or MEKC | CZE for charged species; MEKC for neutral and charged species. colby.edu |

| Capillary | Fused-silica (e.g., 50 µm i.d., 50-75 cm total length) | Standard capillary for most CE applications. |

| Background Electrolyte (BGE) | Phosphate or Borate buffer (20-100 mM) | The pH of the buffer is critical for controlling analyte charge and EOF. |

| pH | 2.5 - 9.0 | Selected to optimize the charge difference between analytes of interest. |

| Voltage | 15 - 30 kV | High voltage provides fast and efficient separations. |

| Temperature | 20 - 30 °C | Affects buffer viscosity and, therefore, migration times. |

| Detection | UV-Vis (e.g., 200 or 214 nm) | Direct detection of the peptide bond or aromatic ring. |

| Injection | Hydrodynamic or Electrokinetic | Method for introducing the sample plug into the capillary. |

These conditions are illustrative and require optimization for the specific analyte.

Elemental Analysis and Combustion Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (like oxygen, by difference) in a sample of a pure organic compound. chemteam.info The most common method is combustion analysis, where a sample is weighed and then burned in an excess of oxygen. The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx), which are subsequently reduced to N2—are collected and precisely measured. chemteam.info

From the masses of the combustion products, the mass of each element in the original sample can be calculated. This data is then used to determine the empirical formula of the compound, which represents the simplest whole-number ratio of atoms in the molecule. chemteam.info When combined with the molecular weight obtained from mass spectrometry, the molecular formula can be definitively established. For this compound (C10H13NO4), this analysis provides ultimate confirmation of its elemental composition and purity.

Table 4: Theoretical Elemental Analysis Data for this compound

| Element | Symbol | Molecular Formula | Theoretical Mass % |

|---|---|---|---|

| Carbon | C | C10H13NO4 | 56.86% |

| Hydrogen | H | C10H13NO4 | 6.20% |

| Nitrogen | N | C10H13NO4 | 6.63% |

Experimental values from combustion analysis of a pure sample should agree closely with these theoretical percentages. Any significant deviation may indicate the presence of impurities or residual solvent.

Theoretical and Computational Investigations of N 3,4 Dimethoxyphenyl Glycine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(3,4-dimethoxyphenyl)glycine, offering a detailed view of its electronic structure and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. scispace.com For this compound, DFT calculations are employed to determine its optimized geometry, electronic properties, and energetic behavior. rsc.org These studies reveal how the distribution of electrons influences the molecule's stability and reactivity. Different patterns of adsorption of glycine (B1666218) molecules on surfaces have been studied, showing that chemisorption is a likely interaction. rsc.org The adsorption energies (Eads) can vary significantly depending on the configuration, with some patterns being more stable than others. rsc.org

DFT is also instrumental in analyzing the interaction between molecules and other materials, such as nanotubes, which can be crucial for the development of new nano-devices and biotechnological applications. rsc.org The accuracy of DFT calculations can often be verified by comparing the results with experimental data. researchgate.net

Below is a table summarizing key electronic properties of a related glycine system studied using DFT.

| Property | Value |

| Adsorption Energy (Monodentate) | -8.16 to -21.14 kcal mol⁻¹ |

| Adsorption Energy (Cycloaddition/Dissociative) | -22.08 to -34.99 kcal mol⁻¹ |

| Interaction Energy with MOF-5 | -45.251 kcal/mol |

This table presents data for glycine and its interactions with other materials as a reference for the types of properties calculated using DFT. The specific values for this compound may differ.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

FMO analysis for derivatives of this compound can predict how modifications to its structure will affect its electronic behavior. For instance, the introduction of different functional groups can alter the energy levels of the HOMO and LUMO, thereby tuning the molecule's properties for specific applications. semanticscholar.org The distribution of the electron cloud in the HOMO and LUMO across the molecular structure provides insights into the regions most likely to participate in chemical reactions. semanticscholar.org

The following table showcases calculated FMO energies for a related compound, illustrating the type of data generated in such an analysis.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8915 |

| LUMO | -1.9353 |

| HOMO-1 | -6.2499 |

| LUMO+1 | -1.0419 |

| HOMO-LUMO Gap | 3.9562 |

Data from a study on 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical switching and signal processing. nih.gov Computational methods, particularly those based on DFT, are used to predict the NLO properties of molecules like this compound. These predictions are based on calculating the molecular hyperpolarizability, which is a measure of the NLO response. acs.org

The design of molecules with enhanced NLO properties often involves creating donor-π-acceptor systems. semanticscholar.org By modifying the donor and acceptor groups in a molecule, it is possible to tune its NLO response. Theoretical calculations can guide the synthesis of new materials with optimized NLO characteristics. semanticscholar.org

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are computational techniques used to study the conformational changes and intermolecular interactions of molecules over time.

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the stable three-dimensional arrangements (conformations) of a molecule and the energy barriers between them. arxiv.org For a flexible molecule like this compound, understanding its conformational landscape is crucial for predicting its biological activity and physical properties.

Molecular dynamics (MD) simulations can be used to explore the potential energy surface of a molecule, revealing its preferred conformations and the dynamics of transitions between them. arxiv.orgnih.gov These simulations can help in understanding how the molecule behaves in different environments, such as in solution. nih.gov The results of these simulations can be compared with experimental data to validate the computational models. arxiv.org

Intermolecular Interaction Studies

The way this compound interacts with other molecules is critical for its function in various systems. Computational studies can elucidate the nature and strength of these intermolecular interactions, such as hydrogen bonds and van der Waals forces. nih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts in crystal structures. nih.gov Molecular dynamics simulations can also provide detailed insights into the interactions between a solute molecule and its solvent, or with other molecules in a mixture. rsc.orgcardiff.ac.uk These studies are essential for understanding the behavior of the compound in complex biological or chemical systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify correlations between the chemical structure of a compound and its biological activity. nih.gov These models are instrumental in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. researchgate.net For derivatives related to this compound, QSAR studies have focused on understanding how different structural modifications influence their biological effects.

Research on a series of N-(4-substituted phenyl)glycine derivatives has shown that structural and physicochemical properties are key to their anti-inflammatory activity. researchgate.net QSAR analyses performed on 4-oxothiazolidine and 5-aryliidine derivatives of N-phenylglycine indicated that bulky substituents on the thiazolidine (B150603) nucleus could decrease binding affinity to the lipoxygenase enzyme. researchgate.net Conversely, the models suggested that increased branching and the presence of heteroatoms were favorable for inhibitory activity, as indicated by the positive contribution of topological parameters. researchgate.net

In other studies on related structures, such as N-[(substituted phenyl)sulfonyl]-N-4-nitrobenzylglycine hydroxamates, QSAR models revealed that the electronic and steric properties of substituents on the phenyl ring significantly impact inhibitory activity against various matrix metalloproteinases (MMPs). nih.gov For instance, electron-withdrawing groups at the meta position and lipophilic groups at ortho and meta positions were found to be conducive to activity against MMP-1. nih.gov Such studies underscore the power of QSAR in elucidating the structural requirements for a desired biological outcome, providing a predictive framework for designing more potent compounds based on the N-phenylglycine scaffold. researchgate.netnih.gov

Molecular Docking Simulations for Ligand-Target Interactions (in silico prediction)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.

Theoretical Prediction of Binding Modes

Molecular docking simulations have been employed to predict how derivatives containing the N-(3,4-dimethoxyphenyl) moiety interact with various biological targets. In a study of N-(3,4-dimethoxyphenyl)-2-{[2-methyl-6-(pyridin-2-yl)-pyrimidin-4-yl]thio}acetamide, a compound referred to as Epirimil, docking studies predicted its binding modes within several anticonvulsant biotargets, including GABA-A receptor (GABAAR), GABA-transaminase (GABAAT), and branched-chain amino acid transaminase (hBCATc). researchgate.netresearchgate.net

The simulations for Epirimil showed specific interactions within the active sites of these proteins. For instance, docking with the GABA-A receptor revealed hydrogen bond interactions, which are critical for stabilizing the ligand-receptor complex. researchgate.net Similarly, interactions with the active site of the GABAAT enzyme were also predicted. researchgate.net These theoretical predictions of binding modes are essential for understanding the potential mechanism of action at a molecular level and for guiding the rational design of new, more selective inhibitors. researchgate.netrsc.org

The following table summarizes the predicted interactions for Epirimil with its targets.

| Target Protein | Interacting Residues (Predicted) | Type of Interaction (Predicted) |

| GABA-A Receptor | Not specified | Hydrogen Bonds |

| GABA-Transaminase | Not specified | Not specified |

| hBCATc | Not specified | Not specified |

| Table based on data from docking studies of a related derivative. researchgate.net |

Estimation of Binding Energies

Beyond predicting the binding pose, molecular docking simulations also estimate the binding energy of the ligand-receptor complex. This value indicates the strength of the interaction, with lower (more negative) values suggesting stronger binding. For Epirimil, the N-(3,4-dimethoxyphenyl) derivative, docking studies calculated the binding free energies for its interactions with various targets. researchgate.netresearchgate.net

In a separate study, a compound with a 3-(3,4-dimethoxyphenyl)propanoic acid structure was identified as having a notable similarity score to other biologically active molecules, and related computational work reported binding energies for various compounds in the range of -66 to -136 kJ/mol. mdpi.com The estimation of binding energies is a critical step in virtual screening and lead optimization, as it allows researchers to rank potential drug candidates based on their predicted affinity for a target protein. acs.org For instance, studies on nicotinoylglycine derivatives have reported binding affinities ranging from -4.781 to -7.152 kcal/mol. mdpi.com

Topological Parameters and Electron Density Analysis (e.g., ELF, LOL, AIM, RDG)

The electronic structure and chemical reactivity of molecules can be investigated using methods grounded in Density Functional Theory (DFT). researchgate.net Analyses such as the Electron Localization Function (ELF), Local Orbital Locator (LOL), Atoms in Molecules (AIM), and Reduced Density Gradient (RDG) provide detailed insights into chemical bonding, electron delocalization, and non-covalent interactions. researchgate.netmdpi.com

While specific ELF, LOL, AIM, and RDG analyses for this compound were not found, studies on structurally related glycine derivatives provide a template for how these methods are applied. researchgate.net For example, a computational investigation of three glycine derivatives (N-BgEE, N-Bg, and GEE) used these topological parameters to identify regions of high electron delocalization, which are often associated with the molecule's chemical environment and reactivity. researchgate.net

AIM analysis is used to define atomic boundaries and characterize the nature of chemical bonds (e.g., covalent vs. ionic).

ELF and LOL provide a visualization of electron pair localization, helping to identify covalent bonds and lone pairs. researchgate.net

RDG analysis is particularly useful for identifying and visualizing weak non-covalent interactions, which are crucial for ligand-receptor binding. researchgate.net

These computational tools allow for a profound understanding of a molecule's electronic properties, which ultimately govern its interactions and reactivity. researchgate.netmdpi.com

ADMET Parameters Prediction (Computational Analysis)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and low toxicity before costly synthesis and clinical trials. researchgate.netnih.gov Computational tools like SwissADME are frequently used to estimate these properties based on a molecule's structure. rrpharmacology.runih.gov

For the related compound Epirimil, which contains the this compound core structure, a full ADMET analysis was performed computationally. researchgate.netrrpharmacology.ru The results provide valuable predictions regarding its drug-likeness and potential behavior in the body.

The table below summarizes the key predicted ADMET properties for this related compound.

| Parameter | Predicted Value/Classification | Significance |

| Physicochemical Properties | ||

| Molecular Weight | 396.47 g/mol | Influences absorption and distribution. |

| LogP (Lipophilicity) | 3.36 | Affects solubility, permeability, and metabolism. biointerfaceresearch.com |

| Pharmacokinetics | ||

| GI Absorption | High | Predicts good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Indicates the potential to cross into the central nervous system. |

| P-gp Substrate | No | Suggests it is not likely to be actively pumped out of cells. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Yes (0 violations) | Meets the criteria for a likely orally active drug. |

| Bioavailability Score | 0.55 | An estimation of the fraction of an administered dose that reaches systemic circulation. |

| Medicinal Chemistry | ||

| Lead-likeness | No (2 violations) | Indicates some deviation from the properties of a typical lead compound. |

| Table based on ADMET predictions for a related derivative, Epirimil. researchgate.netrrpharmacology.ru |

These in silico predictions suggest that a molecule with the N-(3,4-dimethoxyphenyl) scaffold can possess favorable drug-like properties, such as high gastrointestinal absorption and the ability to permeate the blood-brain barrier, making it an interesting framework for further investigation. researchgate.net

Research on Derivatives and Analogues of N 3,4 Dimethoxyphenyl Glycine

Synthesis of N-Substituted Glycine (B1666218) Oligomers (Peptoids) Incorporating the 3,4-Dimethoxyphenyl Moiety

N-substituted glycine oligomers, commonly known as peptoids, are a class of peptide mimics that offer significant advantages, including ease of synthesis and resistance to proteolytic degradation. nih.govrsc.org The modular nature of peptoid synthesis allows for the incorporation of a wide variety of side chains, including the 3,4-dimethoxyphenyl moiety. nih.gov The primary method for synthesizing these oligomers is the submonomer solid-phase synthesis strategy developed by Zuckermann and colleagues. rsc.orgnih.gov

This method involves a two-step iterative cycle performed on a solid support, such as Rink Amide resin rsc.orgnih.gov:

Acylation: The resin-bound secondary amine is acylated using a haloacetic acid, typically bromoacetic acid, with a coupling agent like N,N'-diisopropylcarbodiimide (DIC) in a solvent such as N,N-dimethylformamide (DMF). nih.gov

Displacement: The resulting α-bromoacetamide undergoes nucleophilic substitution with a primary amine submonomer, in this case, 3,4-dimethoxyaniline (B48930). This step introduces the desired N-substituent (the 3,4-dimethoxyphenyl group) onto the glycine backbone. nih.gov

This cycle is repeated to build the desired oligomer sequence. The use of primary amines as submonomers eliminates the need for preparing protected N-substituted glycine monomers, simplifying the process and allowing for extensive chemical diversity. rsc.org While most primary amines react readily, electron-poor anilines may require modified conditions, such as elevated temperatures or the use of additives like silver perchlorate, to facilitate the displacement reaction. nih.gov This robust methodology enables the creation of diverse libraries of peptoids containing the 3,4-dimethoxyphenyl group for various research applications. nih.gov

Design and Synthesis of Conformationally Restricted Analogues

To enhance the biological activity and selectivity of N-(3,4-dimethoxyphenyl)glycine derivatives, researchers focus on designing analogues with reduced conformational flexibility. Constraining the molecule's geometry can lock it into a bioactive conformation, improving its binding affinity for a specific biological target. nih.gov Several strategies are employed to achieve this conformational restriction.

One common approach is the introduction of cyclic constraints. This can involve creating cyclic structures that incorporate the N-aryl group and the glycine backbone. For example, analogues could be designed where the aromatic ring is part of a larger, rigid heterocyclic system, such as a benzodioxole or other fused-ring structures. nih.gov Another strategy involves introducing bulky substituents on the aromatic ring or the α-carbon of the glycine unit. These bulky groups can create steric hindrance that limits the rotation around key single bonds, thereby favoring specific amide bond geometries (cis or trans). nih.gov N-aryl glycine units themselves are known to influence backbone conformation, often favoring the trans-amide bond, which contributes to creating more defined secondary structures in peptoid oligomers. nih.gov

The synthesis of these conformationally restricted analogues often requires multi-step organic synthesis pathways tailored to the specific design. For instance, creating fused heterocyclic systems might involve intramolecular cyclization reactions as a key step. nih.gov These synthetic efforts aim to produce rigid scaffolds that can be used to probe the conformational requirements for biological activity.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds by systematically modifying their chemical structure. For derivatives of this compound, SAR studies explore how changes to the aromatic ring, the glycine backbone, and the carboxylic acid moiety impact their biological effects.

A study on N-(4-substituted phenyl)glycine derivatives as anti-inflammatory agents revealed key SAR insights applicable to this class of compounds. It was found that derivatization of the aromatic ring significantly influences activity. For instance, the conversion of a para-acetyl group into chalcone (B49325) analogs and their subsequent cyclization into various heterocyclic systems led to compounds with markedly higher anti-inflammatory activity compared to other derivatives like thiosemicarbazones. nih.gov This suggests that extending the molecule with specific heterocyclic moieties can enhance biological interactions. nih.gov

The substitution pattern on the N-phenyl ring is also critical. In a study of dipeptide-type inhibitors for the SARS-CoV 3CL protease, various N-arylglycyls were evaluated, including those with methoxy (B1213986) substituents at different positions. nih.gov The results indicated that the position of the methoxy group had a significant impact on inhibitory potency. N-(2-methoxyphenyl)glycyl and N-(3-methoxyphenyl)glycyl derivatives were found to be more potent inhibitors than the N-(4-methoxyphenyl)glycyl analogue. nih.gov This highlights that even subtle changes in substituent placement on the aromatic ring can drastically alter biological activity, likely by affecting the molecule's orientation and interactions within a target's binding site. nih.gov

Table 1: SAR Insights for N-Aryl Glycine Derivatives

| Structural Moiety | Modification | Impact on Biological Activity | Inferred Principle |

|---|---|---|---|

| N-Phenyl Ring | Positional Isomerism of Methoxy Group (ortho, meta vs. para) | Ortho and meta positions led to higher potency in SARS-CoV 3CL protease inhibition compared to the para position. nih.gov | The specific location of substituents on the aromatic ring is critical for optimal binding interactions. |

| Aromatic Ring Substituent | Conversion of a para-acetyl group into chalcones and cyclized heterocycles | Significantly increased anti-inflammatory activity. nih.gov | Extension of the molecular scaffold with specific functional groups can enhance biological efficacy. |

| Overall Scaffold | Incorporation of a 2-(3,4-dimethoxyphenyl) group | Led to potent cytotoxic and tubulin polymerization inhibitory activity. rsc.org | The dimethoxyphenyl moiety can serve as a key pharmacophore for certain biological targets. |

Functionalization Strategies at the Carboxylic Acid and Aromatic Ring

Developing strategies to selectively modify the carboxylic acid and aromatic ring of this compound is essential for creating diverse analogues for chemical biology and drug discovery.

Carboxylic Acid Functionalization: The carboxylic acid group is a key handle for modification. One powerful strategy is decarboxylative functionalization, where the carboxyl group is removed to generate a radical intermediate that can then participate in C-C bond formation. wikipedia.org This approach, often mediated by photoredox catalysis, allows for the coupling of the glycine derivative with various Michael acceptors, effectively using the carboxylic acid as a traceless activation group. wikipedia.org This method is advantageous as it proceeds under mild conditions and is compatible with a wide range of functional groups. wikipedia.org

Functionalization of the Glycine Backbone: The α-carbon of the N-arylglycine core is another prime site for modification. Copper-catalyzed cross-dehydrogenative coupling (CDC) reactions have been successfully employed for the α-C-H functionalization of N-arylglycine esters and peptides. mdpi.com This method allows for the direct formation of C-C bonds by coupling the α-carbon with various nucleophiles, including malonates, boronic acids, and alkynes, under oxidative conditions. nih.govmdpi.comacs.orgmdpi.com Such late-stage functionalization is particularly valuable as it can be performed on complex molecules, including resin-bound peptides, enabling the rapid diversification of existing structures. mdpi.com

Aromatic Ring Functionalization: The 3,4-dimethoxyphenyl ring offers multiple sites for functionalization, although selective modification can be challenging due to the presence of two activating methoxy groups. Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) can be employed. The directing effects of the methoxy groups and the glycine substituent would primarily guide incoming electrophiles to the positions ortho and para to the activating groups. However, achieving regioselectivity may require careful choice of reaction conditions or the use of directing groups to favor substitution at a specific position on the ring. Advanced C-H activation methodologies are also being developed to provide more precise control over the site of functionalization on aromatic rings.

Chiral Synthesis and Stereochemical Aspects of Derivatives

Introducing chirality into derivatives of this compound is of great importance, as the stereochemistry of a molecule often dictates its biological activity. Asymmetric synthesis provides a means to control the three-dimensional arrangement of atoms, leading to enantiomerically pure or enriched compounds.

One effective method for the asymmetric synthesis of α-amino acids is through the alkylation of chiral nickel(II) complexes of glycine Schiff bases. In this approach, a chiral auxiliary, such as one derived from (S)-proline, is used to form a planar Ni(II) complex with a glycine Schiff base. This complex then directs the stereoselective alkylation of the α-carbon. A relevant example is the asymmetric synthesis of L-[β-¹¹C]-3,4-dihydroxyphenylalanine (L-DOPA), where a chiral Ni(II) complex is alkylated with ¹¹C-labeled 3,4-dimethoxybenzyl bromide. This reaction proceeds with high diastereoselectivity, and subsequent hydrolysis of the complex yields the desired chiral α-amino acid. This methodology is directly applicable to the synthesis of chiral derivatives of this compound by using an appropriate 3,4-dimethoxyphenyl-containing electrophile.

Another powerful technique is asymmetric phase-transfer catalysis. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can mediate the enantioselective alkylation of glycine derivatives. In a typical reaction, an N-protected glycine ester (e.g., a benzophenone (B1666685) imine) is deprotonated at the α-position under basic conditions, forming a nucleophilic enolate. The chiral catalyst then forms a chiral ion pair with this enolate, directing the approach of an electrophile to one face of the enolate, resulting in an enantiomerically enriched product. This method has been successfully applied to the synthesis of various chiral unnatural amino acids.

The stereochemical configuration of these derivatives is critical. The distinct spatial arrangement of substituents in enantiomers leads to different interactions with chiral biological macromolecules like enzymes and receptors, often resulting in one enantiomer being significantly more active or having a different biological profile than the other.

Biochemical and Biological Research Perspectives Strictly in Vitro and Mechanistic Studies

Enzyme Interaction Studies in Cell-Free Systems

The interaction of N-(3,4-dimethoxyphenyl)glycine and its derivatives with various enzymes is a key area of investigation. These studies, conducted in controlled cell-free environments, allow for a precise characterization of the compound's inhibitory or modulatory effects on enzyme kinetics and activity.

Inhibition Kinetics and Binding Affinities (in vitro)

While specific kinetic data such as IC₅₀, Kᵢ, or Kₔ values for the direct interaction of this compound with enzymes are not extensively reported in the available literature, studies on structurally related compounds provide valuable insights. For instance, compounds featuring the 3,4-dimethoxyphenyl moiety have demonstrated notable enzyme inhibition.

A study on a series of phenothiazine (B1677639) derivatives identified 2-Chloro-10H-phenothiazin-10-yl-(3,4-dimethoxyphenyl)methanone as a potent acetylcholinesterase (AChE) inhibitor with an IC₅₀ value of 5.8 µM. This finding highlights the potential of the 3,4-dimethoxyphenyl group to contribute to enzyme binding and inhibition. The determination of such inhibition constants is crucial for understanding the potency and affinity of a compound for its target enzyme. These values are typically derived from dose-response curves where the enzyme's activity is measured at various concentrations of the inhibitor.

General methodologies for determining inhibition kinetics and binding affinities in vitro include:

Enzyme Assays: These assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of an inhibitor. By analyzing the changes in reaction velocity at different substrate and inhibitor concentrations, key kinetic parameters can be determined.

Surface Plasmon Resonance (SPR): This technique allows for the real-time measurement of binding events between an immobilized enzyme and a ligand (the inhibitor). It provides quantitative data on association and dissociation rates, from which the binding affinity (Kₔ) can be calculated.

| Compound | Target Enzyme | IC₅₀ (µM) |

| 2-Chloro-10H-phenothiazin-10-yl-(3,4-dimethoxyphenyl)methanone | Acetylcholinesterase (AChE) | 5.8 |

This table presents data for a structurally related compound to illustrate the potential enzyme inhibitory activity of molecules containing the 3,4-dimethoxyphenyl moiety. Specific data for this compound is not currently available.

Modulatory Effects on Enzyme Activity (in vitro)

Beyond direct inhibition, compounds can also act as allosteric modulators, binding to a site on the enzyme distinct from the active site to either enhance or reduce its activity. Research into the modulatory effects of this compound on enzyme activity is an area of active investigation.

Compounds with similar structural features have been explored for their potential to modulate various kinases, which are key enzymes in cellular signaling pathways. The 3,4-dimethoxyphenyl group is a common scaffold in the design of kinase inhibitors. The modulatory effects of such compounds are typically assessed through in vitro kinase assays, which measure the phosphorylation of a substrate by the kinase in the presence of the test compound.

Receptor Binding Assays (in vitro)

Receptor binding assays are fundamental in vitro tools used to determine the affinity of a compound for a specific receptor. While direct binding data for this compound to various receptors is not prominently available, studies on related molecules provide a framework for understanding its potential interactions.

For example, a compound named Epirimil, which contains a 3,4-dimethoxyphenyl group, has been studied for its interaction with GABA-A receptors through molecular docking simulations. researchgate.net Such computational approaches predict the binding mode and affinity of a ligand to its receptor and are often complemented by experimental validation through radioligand binding assays. In these assays, a radiolabeled ligand with known affinity for the receptor is competed with the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, and from this, the inhibition constant (Kᵢ) can be calculated, providing a measure of the compound's binding affinity.

Cellular Pathway Modulation in In Vitro Models (e.g., cell lines)

Investigating the effects of a compound on cellular pathways within in vitro models, such as cultured cell lines, offers a more complex biological context than cell-free systems. These studies can reveal how a compound influences cellular processes, from its entry into the cell to its impact on intracellular signaling cascades.

Investigation of Cellular Uptake Mechanisms (in vitro)

The ability of a compound to enter a cell is a prerequisite for its intracellular activity. The mechanisms of cellular uptake for this compound have not been specifically detailed in the reviewed literature. However, general mechanisms for the cellular uptake of small molecules include passive diffusion across the cell membrane and carrier-mediated transport.

Studies on the cellular uptake of fluorescently labeled molecules, such as 2-NBDG (a fluorescent glucose analog), in cancer cell lines like HT-29, provide a methodological precedent for how the uptake of this compound could be investigated. researchgate.net Techniques such as fluorescence microscopy and flow cytometry can be employed to visualize and quantify the internalization of a fluorescently tagged version of the compound into cells over time and in the presence of various inhibitors to elucidate the specific uptake pathways involved. researchgate.netacs.org

Potential Applications of N 3,4 Dimethoxyphenyl Glycine in Advanced Chemical Science and Technology

N-(3,4-dimethoxyphenyl)glycine, a derivative of the fundamental amino acid glycine (B1666218), is a specialized chemical compound whose structural features make it a molecule of interest for a variety of advanced applications. The presence of the electron-rich 3,4-dimethoxybenzene ring, a secondary amine, and a carboxylic acid group within a single molecular framework provides diverse opportunities for its use in catalysis, materials science, sensor technology, and as a sophisticated building block in organic synthesis. This article explores the potential of this compound in these key areas of modern chemical science.

Future Research Directions and Emerging Paradigms for N 3,4 Dimethoxyphenyl Glycine Research

Development of Novel Synthetic Methodologies

The synthesis of N-substituted amino acids, including N-(3,4-dimethoxyphenyl)glycine, is an area of continuous innovation. While traditional methods provide a foundational approach, emerging strategies offer greater efficiency, control, and versatility.

One of the most promising frontiers is the advancement of solid-phase synthesis for creating oligomers of N-substituted glycines, known as peptoids. nih.govresearchgate.net Peptoids are peptide mimics that have garnered significant interest due to their resistance to proteolytic degradation, a quality that makes them valuable tools in drug discovery and molecular biology. nih.govresearchgate.net The "submonomer" method is a key technique in solid-phase peptoid synthesis, which allows for a wide variety of side chains to be incorporated, offering a modular approach to creating diverse chemical libraries. nih.gov Research in this area could focus on optimizing solid supports and linker chemistries, such as the Rink Amide MBHA resin, to improve the yield and purity of oligomers containing the this compound monomer. nih.govmdpi.com

Another critical area is the development of asymmetric synthesis methodologies to produce enantiomerically pure this compound. The biological activity of chiral molecules is often dependent on their specific stereochemistry. Techniques employing chiral glycine (B1666218) enolate equivalents, such as those using (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPBP), offer a pathway to highly controlled stereoselective alkylations. acs.org Future work could adapt these methods for the specific synthesis of the D- or L-enantiomers of this compound, which is crucial for investigating its stereospecific interactions with biological targets.

Furthermore, exploration of novel catalytic systems and reaction conditions, such as microwave-assisted synthesis, could significantly shorten reaction times and improve the efficiency of both small-scale and large-scale production of this compound and its derivatives. researchgate.net

Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and interactions, thereby guiding experimental work. For this compound, advanced computational methods are set to play a pivotal role in elucidating its behavior at the atomic level. mdpi.comthe-innovation.org